3-methyl-1-azaspiro[3.3]heptan-2-one
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Overview
Description
3-Methyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclopropane and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-azaspiro[3.3]heptan-2-one typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . This method ensures the formation of the spirocyclic structure with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically target the β-lactam ring, converting it into more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
3-Methyl-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a bioisostere in drug design.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-methyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to mimic the piperidine ring, thereby modulating the activity of these targets. This modulation can lead to various biological effects, including analgesic and anesthetic properties .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane: Similar in structure but lacks the methyl group at the 3-position.
2-Azaspiro[3.3]heptane: Another spirocyclic compound with a different substitution pattern.
Piperidine: A widely used scaffold in medicinal chemistry, which 3-methyl-1-azaspiro[3.3]heptan-2-one can mimic.
Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of a methyl group at the 3-position. This structural feature enhances its ability to interact with biological targets and provides distinct pharmacological properties compared to other similar compounds .
Properties
CAS No. |
2694729-51-4 |
---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
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